delta-6-Dehydro-5,5'-dihydroxy-lys-nle

Descripción

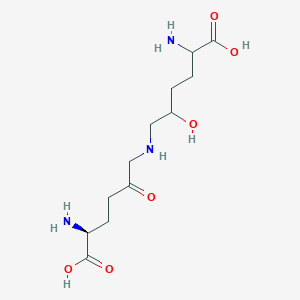

"delta-6-Dehydro-5,5'-dihydroxy-lys-nle" is a synthetic peptide derivative featuring a dehydrolysine (Δ⁶-dehydrolysine) backbone modified with dual hydroxyl groups at the 5 and 5' positions, alongside a norleucine (nle) residue. The "delta-6" designation indicates a double bond between carbons 6 and 7 of the lysine side chain, introducing rigidity and altering conformational dynamics. Norleucine, a non-proteinogenic amino acid analog, replaces methionine in some synthetic systems to improve oxidative stability.

Propiedades

Número CAS |

51794-27-5 |

|---|---|

Fórmula molecular |

C12H23N3O6 |

Peso molecular |

305.33 g/mol |

Nombre IUPAC |

2-amino-6-[[(5S)-5-amino-5-carboxy-2-oxopentyl]amino]-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C12H23N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7,9-10,15-16H,1-6,13-14H2,(H,18,19)(H,20,21)/t7?,9?,10-/m0/s1 |

Clave InChI |

DURWCOJUBQZWSY-GDRRJGKNSA-N |

SMILES |

C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O |

SMILES isomérico |

C(CC(=O)CNCC(CCC(C(=O)O)N)O)[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(C(=O)O)N)C(CNCC(=O)CCC(C(=O)O)N)O |

Sinónimos |

delta-6-dehydro-5,5'-dihydroxy-Lys-Nle delta-6-dehydro-5,5'-dihydroxylysylnorleucine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize "delta-6-Dehydro-5,5'-dihydroxy-lys-nle," we analyze structurally related compounds, focusing on functional groups, bond geometries, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

Functional Group Diversity: Unlike the nitro and ketone groups in the cyclohexadienone derivative from , "this compound" relies on hydroxyl and alkene moieties.

Bond Geometry and Conformation: The cyclohexadienone compound exhibits distinct bond angles (e.g., C7—C6—N2: 119.53° ), likely due to steric and electronic effects from the nitro group.

Role of Norleucine: Norleucine’s linear side chain (compared to methionine’s thioether) improves resistance to oxidation, a feature shared with other norleucine-containing peptides. This modification aligns with strategies to enhance peptide stability in therapeutic contexts.

Hydrogen-Bonding Capacity: The 5,5'-dihydroxy groups in "this compound" contrast with the single hydroxyl group in the cyclohexadienone compound. Dual hydroxyls could facilitate stronger interactions with polar residues in enzymatic active sites or metal ions.

Research Findings and Limitations

- Synthetic Accessibility: The cyclohexadienone derivative’s synthesis () involves nitro-aromatic chemistry, while "this compound" likely requires solid-phase peptide synthesis with selective hydroxylation and dehydration steps.

- Data Gaps: Direct experimental data on "this compound" (e.g., crystallography, bioactivity) are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.